2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic Acid
CAS No.: 32991-52-9
Cat. No.: VC5558136
Molecular Formula: C10H8N2O3S
Molecular Weight: 236.25
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 32991-52-9 |
|---|---|
| Molecular Formula | C10H8N2O3S |
| Molecular Weight | 236.25 |
| IUPAC Name | 2-[(3-phenyl-1,2,4-oxadiazol-5-yl)sulfanyl]acetic acid |
| Standard InChI | InChI=1S/C10H8N2O3S/c13-8(14)6-16-10-11-9(12-15-10)7-4-2-1-3-5-7/h1-5H,6H2,(H,13,14) |
| Standard InChI Key | RTJIRQSSLPUVKV-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O |
Introduction
Structural Characteristics and Molecular Identity
Table 1: Key Molecular Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₀H₈N₂O₃S | |
| Molecular Weight | 236.25 g/mol | |
| CAS Number | 32991-52-9 | |
| SMILES | C1=CC=C(C=C1)C2=NOC(=N2)SCC(=O)O |
Comparative Analysis with Structural Analogs
The sulfanylacetic acid group distinguishes this compound from related derivatives. For instance:
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2-(3-Phenyl-1,2,4-oxadiazol-5-yl)acetic acid (CID 7017713): Lacks the sulfur atom, featuring a direct methylene bridge instead of the thioether linkage .
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[(3-Phenyl-1,2,4-thiadiazol-5-yl)thio]acetic acid (CID 36296): Replaces the oxadiazole oxygen with sulfur, forming a thiadiazole core .
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{[5-(3-Phenyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]sulfanyl}acetic acid (CID 52940294): Incorporates a pyridine ring, increasing aromatic conjugation .
These structural variations significantly alter electronic properties and biological activity.
Synthesis and Reactivity
Reactivity Profile
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Carboxylic Acid Group: Participates in salt formation, esterification, and amide coupling.
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Thioether Linkage: Susceptible to oxidation to sulfoxides or sulfones under strong oxidizing conditions.
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Oxadiazole Ring: Resists electrophilic substitution but may undergo ring-opening under extreme basic or acidic conditions .
Physicochemical Properties
Predicted Physicochemical Parameters
Although experimental data on solubility and melting point are unavailable, computational predictions suggest:
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LogP: ~1.8 (moderate lipophilicity due to phenyl and oxadiazole groups)
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Hydrogen Bond Donors/Acceptors: 1/6, indicating potential for crystalline solid formation .
Table 2: Collision Cross Section (CCS) Predictions for Analogous Compounds
| Adduct | m/z | CCS (Ų) | Compound Type | Source |
|---|---|---|---|---|
| [M+H]+ | 205.06078 | 141.9 | Oxadiazole-acetic acid | |
| [M+Na]+ | 227.04272 | 154.6 | Oxadiazole-acetic acid | |
| [M-H]- | 203.04622 | 144.3 | Thiadiazole-thioacetic |
These CCS values, derived from ion mobility spectrometry simulations, assist in mass spectrometry-based identification .
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